Brain Penetration: Mosperafenib vs. Approved BRAF Inhibitors in CNS Metastasis Models
Mosperafenib (Compound Ia) demonstrated high central nervous system (CNS) penetration in preclinical models, triggering evident superiority over approved BRAFi in both macro-metastatic and disseminated micro-metastatic brain models. [1] In contrast, approved BRAFi (vemurafenib, dabrafenib, encorafenib) exhibit poor brain penetration, a limitation that correlates with shorter clinical benefit duration in patients with brain metastases compared to extracranial disease. [2] In a Phase I study including 9 patients with brain metastases, clinical benefit was observed in 5 of 9 patients. [3]
| Evidence Dimension | Brain metastasis model efficacy |
|---|---|
| Target Compound Data | Superior activity in macro-metastatic and micro-metastatic brain models; clinical benefit in 5/9 patients with brain metastases |
| Comparator Or Baseline | Approved BRAFi (vemurafenib, dabrafenib, encorafenib) — poor brain penetration, shorter duration of benefit in CNS disease |
| Quantified Difference | Superiority observed; clinical benefit rate 55.6% (5/9) in brain metastasis subgroup |
| Conditions | In vivo macro-metastatic and disseminated micro-metastatic brain models (preclinical); Phase I clinical trial ISRCTN13713551 (clinical) |
Why This Matters
For research involving CNS metastasis models or brain-penetrant BRAF inhibition, first-generation BRAFi are unsuitable due to poor BBB penetration, making mosperafenib the appropriate selection.
- [1] Wichmann J, et al. Preclinical Characterization of a Next-Generation Brain Permeable, Paradox Breaker BRAF Inhibitor. Clin Cancer Res. 2022;28(4):770-780. View Source
- [2] McArthur GA, et al. Vemurafenib in metastatic melanoma patients with brain metastases: an open-label, single-arm, phase 2, multicentre study. Ann Oncol. 2017;28(3):634-641. View Source
- [3] Vieito M, et al. First clinical results of next-generation BRAF inhibitor against BRAF V600-mutant solid tumors. J Clin Oncol. 2026 (Biotech-Spain summary). View Source
